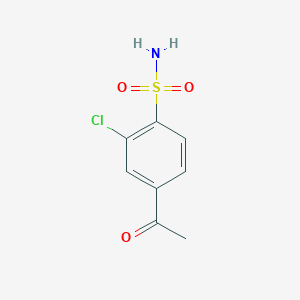

4-Acetyl-2-chlorobenzenesulfonamide

Overview

Description

“4-Acetyl-2-chlorobenzenesulfonamide” is a chemical compound that belongs to the benzenesulfonamide family . It is a colorless, odorless crystalline solid and is often used as a reagent in organic synthesis, a catalyst in chemical reactions, and also serves as a preservative, disinfectant, and buffering agent .

Synthesis Analysis

The synthesis of “this compound” involves several steps. The corresponding acetanilide undergoes chlorosulfonation . The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .Molecular Structure Analysis

The molecular weight of “this compound” is 291.71 . The elemental analysis shows that it contains 41.46% carbon and 4.70% nitrogen . The proton NMR spectrum is consistent with its structure .Physical and Chemical Properties Analysis

“this compound” is a white powder . It forms a clear colorless solution at 10 mg plus 1.0 ml of chloroform .Scientific Research Applications

Synthesis and Structural Analysis

Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, a derivative of 4-Acetyl-2-chlorobenzenesulfonamide, has been synthesized efficiently through a one-pot method. The advantages include excellent yields, short reaction times, and high purity. This substance's crystal structure reveals a V-shape conformation with the two substituted benzene rings forming a dihedral angle of 84.31(9)°. The crystal stability is enhanced through various hydrogen bonds and weak interactions, contributing to its unique packing in the crystalline form (Kobkeatthawin et al., 2017).

Phase Equilibrium and Solution Thermodynamics

Solid-liquid Phase Equilibrium and Solution Thermodynamics of 2-chlorobenzenesulfonamide The solubility of 2-chlorobenzenesulfonamide in various solvents is pivotal for the synthesis and separation processes of this chemical intermediate. The solubility, which increases with temperature, has been comprehensively studied, providing essential data for designing and optimizing reaction and crystallization processes (Wu & Li, 2020).

Biochemical Applications and Molecular Docking

Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their Carbonic Anhydrase Inhibitory Effects This study synthesized various derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamides, including this compound, and investigated their inhibitory effects against human carbonic anhydrase isoenzymes. The results indicate potent inhibition, suggesting potential applications in targeting specific physiological pathways (Gul et al., 2016).

Safety and Hazards

Future Directions

Properties

IUPAC Name |

4-acetyl-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-5(11)6-2-3-8(7(9)4-6)14(10,12)13/h2-4H,1H3,(H2,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUKRZJSFFFYRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5Z)-5-[(4-propoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B3081283.png)

![2-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)acetic acid](/img/structure/B3081332.png)

![Ethyl 5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylate](/img/structure/B3081340.png)